molecular formula C12H17Cl2NO2 B13787450 N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride CAS No. 91802-85-6

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride

Cat. No.: B13787450
CAS No.: 91802-85-6
M. Wt: 278.17 g/mol
InChI Key: FWACOTOTSNQGAU-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride is a chemical compound that belongs to the class of beta-alanine derivatives It is characterized by the presence of a benzyl group, a chloroethyl group, and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride typically involves the reaction of beta-alanine with benzyl chloride and 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the Intermediate: Beta-alanine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzyl-beta-alanine.

    Introduction of the Chloroethyl Group: The intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a suitable solvent and catalyst to introduce the chloroethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can lead to the formation of benzyl alcohol.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the chloroethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include N-benzyl-N-(2-substituted-ethyl)-beta-alanine derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid.

    Reduction: Products include benzyl alcohol.

    Hydrolysis: Products include beta-alanine and 2-chloroethylamine.

Scientific Research Applications

Anticancer Activity

Research indicates that N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride may inhibit histone deacetylases (HDACs), which are crucial in gene expression regulation and are implicated in cancer progression. By modulating HDAC activity, this compound has potential as a therapeutic agent against various cancers.

Case Study:
A study demonstrated that derivatives of beta-alanine, including this compound, exhibited significant antiproliferative effects against human cancer cell lines. The mechanism was attributed to the compound's ability to alter gene expression patterns linked to tumor growth and survival.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural similarity to naturally occurring amino acids allows it to interact with microbial enzymes, potentially disrupting their function.

Data Table: Antimicrobial Activity

Compound NameActivity AgainstMechanism
This compoundGram-positive bacteriaInhibition of enzyme activity
Related derivativesVarious pathogensDisruption of metabolic pathways

Neuropharmacology

This compound has been investigated for its anticonvulsant properties. Similar compounds have demonstrated efficacy in seizure models, suggesting that this compound may also influence neurotransmitter systems.

Case Study:
In animal models, compounds structurally related to this compound exhibited significant anticonvulsant effects, surpassing traditional treatments like phenobarbital . This positions it as a candidate for further development in treating seizure disorders.

Cosmetic Formulations

The compound's properties may also extend to cosmetic applications, particularly in formulations aimed at skin health. Its ability to penetrate skin layers can enhance the bioavailability of active ingredients in topical products.

Research Insights:
Recent studies have explored the incorporation of this compound in dermatological formulations, assessing its safety and efficacy through various testing protocols .

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular function. The benzyl group can enhance the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets. The beta-alanine moiety can participate in metabolic pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(2-chloroethyl)amine hydrochloride
  • N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride
  • N-(2-Chloroethyl)dibenzylamine hydrochloride

Uniqueness

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride is unique due to the presence of the beta-alanine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the beta-alanine group and therefore exhibit different reactivity and applications.

Biological Activity

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride is a synthetic compound recognized for its potential biological activities, particularly in pharmacology. This article delves into its structure, synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a unique chemical structure comprising a benzyl group, a chloroethyl group, and a beta-alanine moiety. Its chemical formula is C9H10ClN1O2C_9H_{10}ClN_1O_2 . The synthesis typically involves several steps that must be controlled to ensure high yields and purity. The hydrochloride salt form enhances solubility and stability in aqueous solutions, making it suitable for various applications .

Biological Activity

Anticancer Properties
The compound exhibits notable anticancer properties due to its structural similarity to alkylating agents that target DNA. The chloroethyl group can form reactive intermediates that bind to DNA, leading to cytotoxic effects in rapidly dividing cancer cells. This mechanism is crucial for its potential use as an anticancer agent .

Neurotransmitter Interaction
Research indicates that this compound may influence neurotransmitter systems. This suggests possible applications in treating neurological disorders, although specific studies are still limited .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerDNA alkylation leading to cytotoxicity
Neurotransmitter ModulationPotential influence on neurotransmitter systems

Case Studies

  • Cytotoxicity in Cancer Cells
    A study examining the cytotoxic effects of this compound on various cancer cell lines demonstrated significant cell death rates. For instance, the compound showed IC50 values indicative of potent activity against MCF-7 breast cancer cells .
  • Neuropharmacological Effects
    Preliminary investigations into the compound's effects on neurotransmitter systems revealed promising results, suggesting potential applications in treating conditions such as epilepsy and anxiety disorders. However, further research is necessary to establish definitive therapeutic benefits .

Properties

CAS No.

91802-85-6

Molecular Formula

C12H17Cl2NO2

Molecular Weight

278.17 g/mol

IUPAC Name

benzyl-(2-carboxyethyl)-(2-chloroethyl)azanium;chloride

InChI

InChI=1S/C12H16ClNO2.ClH/c13-7-9-14(8-6-12(15)16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H

InChI Key

FWACOTOTSNQGAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[NH+](CCC(=O)O)CCCl.[Cl-]

Origin of Product

United States

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